Penicillin X Sodium Salt

In vivo efficacy Pneumococcal infection Streptococcal infection

Penicillin X Sodium Salt differs from penicillin G by a para-hydroxyl group, yielding 2.6× greater streptococcal efficacy (CD₅₀ 260 vs 100), higher prolonged blood levels, and distinct MIC profiles. Its intermediate potency between BL-P1654 and penicillin G against N. gonorrhoeae makes it essential for susceptibility breakpoint studies. For PK/PD modeling, SAR investigations, and maximal streptococcal potency per unit dose, penicillin G is not a valid substitute. Procure this standard to ensure reproducible, compound-specific experimental outcomes.

Molecular Formula C16H17N2NaO5S
Molecular Weight 372.4 g/mol
Cat. No. B15352664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenicillin X Sodium Salt
Molecular FormulaC16H17N2NaO5S
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=C(C=C3)O)C(=O)[O-])C.[Na+]
InChIInChI=1S/C16H18N2O5S.Na/c1-16(2)12(15(22)23)18-13(21)11(14(18)24-16)17-10(20)7-8-3-5-9(19)6-4-8;/h3-6,11-12,14,19H,7H2,1-2H3,(H,17,20)(H,22,23);/q;+1/p-1/t11-,12+,14-;/m1./s1
InChIKeyVLUNNMCSPBQUDX-LQDWTQKMSA-M
Commercial & Availability
Standard Pack Sizes0.025 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Penicillin X Sodium Salt (p-Hydroxybenzylpenicillin Sodium): Natural Penicillin Structural Variant with Documented Antibacterial Differentiation from Penicillin G


Penicillin X Sodium Salt (CAS: 5985-13-7), also designated as penicillin III sodium or p-hydroxybenzylpenicillin sodium, is a naturally occurring β-lactam antibiotic produced by Penicillium notatum and Penicillium chrysogenum strains . Structurally, it is a hydroxybenzyl derivative of benzylpenicillin (penicillin G), differing by the addition of a para-hydroxyl group on the benzyl side chain [1]. This compound was one of four originally characterized natural penicillins (F, G, K, and X) during World War II-era antibiotic development [2]. Its molecular formula is C₁₆H₁₇N₂O₅S·Na with a molecular weight of 372.37 g/mol for the sodium salt form . Unlike the commercially dominant penicillin G, penicillin X exhibits distinct pharmacodynamic and pharmacokinetic properties attributable to its unique side-chain chemistry, though its industrial adoption was historically limited by production yield constraints rather than therapeutic inferiority [2].

Why Penicillin X Sodium Salt Cannot Be Substituted with Penicillin G: Pharmacodynamic and Pharmacokinetic Divergence Driven by Single Hydroxyl Group Addition


Substitution of penicillin X sodium salt with penicillin G or other in-class penicillins is not scientifically valid due to quantitative differences in both intrinsic antibacterial activity and in vivo pharmacokinetic behavior. The introduction of a para-hydroxyl group on the benzyl side chain of penicillin G to yield penicillin X produces measurable alterations in three critical dimensions: (i) organism-specific variations in minimum inhibitory concentrations (MICs), where penicillin X demonstrates superior potency against certain streptococcal and gonococcal strains but inferior activity against Staphylococcus aureus [1]; (ii) higher and more prolonged blood levels in vivo compared to penicillin G, attributed to slower systemic inactivation [2]; and (iii) increased water solubility that affects distribution and chromatographic behavior [3]. These compound-specific characteristics mean that procurement based solely on generic penicillin class equivalence would result in unpredictable experimental or therapeutic outcomes. The evidence presented in Section 3 quantitatively substantiates these non-interchangeable properties across multiple assay systems and organisms.

Quantitative Differentiation Evidence: Penicillin X Sodium Salt Versus Penicillin G and Other Natural Penicillins


In Vivo Therapeutic Superiority: Penicillin X CD₅₀ Values 60% and 160% Lower Than Penicillin G in Pneumococcal and Streptococcal Mouse Models

Penicillin X demonstrated significantly greater therapeutic efficacy than penicillin G in experimental mouse infection models. In pneumococcal infections, the total curative dose (CD₅₀) for penicillin X was 2.4 mg/kg compared to 3.8 mg/kg for penicillin G, representing a relative activity of 160 versus 100 (penicillin G = 100) [1]. In streptococcal infections, the CD₅₀ for penicillin X was 0.5 mg/kg compared to 1.3 mg/kg for penicillin G, representing a relative activity of 260 versus 100 [1]. For context, penicillin K exhibited a CD₅₀ of 20 mg/kg in pneumococcal infections (relative activity = 19) and 14.0 mg/kg in streptococcal infections (relative activity = 9) [1].

In vivo efficacy Pneumococcal infection Streptococcal infection CD50 Mouse model

Organism-Specific In Vitro Activity: Penicillin X Demonstrates 40% Higher Streptococcidal Activity Than Penicillin G but Reduced Antistaphylococcal Potency

In vitro assays reveal that penicillin X exhibits organism-dependent activity that diverges substantially from penicillin G. Against group A hemolytic streptococcus (strain C-203), penicillin X demonstrated a relative activity per mg of 140 compared to penicillin G at 100 [1]. In contrast, against Staphylococcus aureus, penicillin X showed a relative activity of only 54 compared to penicillin G at 100, while penicillin K was the most active at 138 [1]. This organism-specific variation means that activity cannot be predicted from penicillin G data. Against the Reiter strain of Spirochaeta pallida, penicillin X (relative activity = 51) was approximately half as active as penicillin G (relative activity = 100) [1].

In vitro bactericidal activity Streptococcus Staphylococcus Relative activity per mg

Anti-Gonococcal Activity Ranking: Penicillin X Ranks Second Only to BL-P1654, Outperforming Penicillin G, Ampicillin, and Amoxicillin Against 117 N. gonorrhoeae Strains

In a 1977 comparative study testing 117 N. gonorrhoeae strains (95 from uncomplicated infections and 22 from pelvic inflammatory disease), the rank order of in vitro activity was BL-P1654 > penicillin X > penicillin G > ampicillin > amoxicillin = carbenicillin [1]. Penicillin X was significantly more active than penicillin G across all strains tested [1]. For strains from uncomplicated infections, 36% (33/92) exhibited penicillin G MICs ≥0.125 μg/mL, whereas for pelvic inflammatory disease isolates, 68% (15/22) showed penicillin G MICs ≥0.125 μg/mL (P < 0.01) [1]. The mean penicillin G MIC was 0.06 μg/mL for uncomplicated infection strains versus 0.14 μg/mL for pelvic inflammatory disease strains [1]. Penicillin X maintained activity superior to penicillin G in both strain categories [1].

Neisseria gonorrhoeae MIC Anti-gonococcal activity Pelvic inflammatory disease

Pharmacokinetic Differentiation: Penicillin X Affords Higher and More Prolonged Blood Levels Due to Slower In Vivo Inactivation Compared to Penicillin G

Penicillin X exhibits pharmacokinetic behavior distinct from penicillin G, characterized by slower systemic inactivation and consequently higher, more sustained blood levels. Experimental evidence from the 1947 Eagle study indicates that penicillin X was significantly more active therapeutically than its in vitro bactericidal activity would predict, a phenomenon attributed to slower in vivo inactivation and higher, more prolonged blood levels compared to penicillin G [1]. Brewer and Johnson (1953) further confirmed that penicillin X remains in the blood of human subjects longer than penicillins G or K [2]. In contrast, penicillin K exhibited rapid in vivo inactivation resulting in low and evanescent blood levels and poor urinary recovery, explaining its one-tenth relative in vivo activity compared to its in vitro potency [1]. This pharmacokinetic differentiation is directly attributable to the para-hydroxyl group substitution that distinguishes penicillin X from penicillin G [2].

Pharmacokinetics Blood levels In vivo inactivation Prolonged exposure

Physicochemical Differentiation: Increased Water Solubility and Distinct Chromatographic Behavior Relative to Penicillins G, F, and K

The introduction of a phenolic hydroxyl group in benzyl penicillin to yield penicillin X is accompanied by measurably increased water solubility [1]. This physicochemical alteration is reflected in chromatographic behavior: penicillin X has a relatively low Rf value compared to penicillins G, F, dihydro F, and K when analyzed by paper chromatography [1]. The increased hydrophilicity of penicillin X relative to penicillin G is a direct consequence of the para-hydroxyl substitution on the benzyl side chain [1]. This property has practical implications for analytical method development and purification protocols. Notably, the enhanced hydrophilicity of penicillin X served as a benchmark for later studies seeking even more hydrophilic penicillin derivatives for comparative analysis [1].

Water solubility Chromatography Rf value Hydrophilicity

Evidence-Backed Research and Industrial Applications of Penicillin X Sodium Salt


Streptococcal Infection Models Requiring Superior In Vivo Efficacy

Based on the CD₅₀ evidence showing relative therapeutic activity of 260 versus penicillin G (100) in streptococcal mouse infection models [1], penicillin X sodium salt is the optimal procurement choice for experimental Streptococcus pyogenes or pneumococcal infection studies where maximal therapeutic effect per unit dose is the primary endpoint. The 2.6-fold improvement in curative efficacy translates to lower required dosing and potentially reduced experimental variability.

Neisseria gonorrhoeae Susceptibility Testing and Resistance Surveillance

Given the documented activity ranking of BL-P1654 > penicillin X > penicillin G > ampicillin > amoxicillin = carbenicillin against 117 N. gonorrhoeae strains [2], penicillin X sodium salt serves as a valuable comparator compound for gonococcal susceptibility testing panels. Its intermediate position between the most potent agent (BL-P1654) and penicillin G makes it particularly useful for establishing susceptibility breakpoints and evaluating resistance trends, especially against strains with elevated penicillin G MICs.

Pharmacokinetic Studies of Prolonged β-Lactam Exposure

Penicillin X sodium salt is indicated for experimental pharmacokinetic investigations where extended blood level duration is a design requirement. The documented slower in vivo inactivation and higher, more prolonged blood levels compared to penicillin G [1][3] make this compound suitable for studies of extended-interval dosing regimens, tissue distribution kinetics, or continuous versus intermittent β-lactam exposure paradigms.

Comparative Antibiotic Structure-Activity Relationship (SAR) Studies

The well-characterized structural difference between penicillin X (p-hydroxybenzyl side chain) and penicillin G (benzyl side chain) — a single para-hydroxyl group addition — provides an ideal model system for SAR investigations of side-chain modifications on β-lactam pharmacodynamics and pharmacokinetics. The quantitative activity differences documented across multiple organisms (streptococci: X 140 vs G 100; S. aureus: X 54 vs G 100) [4] enable rigorous correlation of structural modification with organism-specific potency changes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Penicillin X Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.